4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol
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Overview
Description
4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol is a synthetic organic compound It is characterized by the presence of fluorine atoms and a complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the core aromatic structure through Friedel-Crafts alkylation.
Step 2: Introduction of fluorine atoms via electrophilic fluorination.
Step 3: Attachment of the phenylmethoxypropyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Reduction of aromatic rings or functional groups.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl derivatives: Compounds with similar fluorinated aromatic structures.
Phenylmethoxypropyl derivatives: Compounds with similar side chains.
Uniqueness
The uniqueness of 4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol lies in its specific combination of functional groups and fluorine atoms, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H22F2O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1,1-bis(4-fluorophenyl)-4-phenylmethoxybutan-1-ol |
InChI |
InChI=1S/C23H22F2O2/c24-21-11-7-19(8-12-21)23(26,20-9-13-22(25)14-10-20)15-4-16-27-17-18-5-2-1-3-6-18/h1-3,5-14,26H,4,15-17H2 |
InChI Key |
VBZSIRSHLJJINU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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